3-trans-Hydroxy Norcotinine-d4
Description
Contextualization within Nicotine (B1678760) and Cotinine (B1669453) Metabolic Pathways Research
The metabolic journey of nicotine in humans is intricate, involving multiple enzymatic steps primarily occurring in the liver. Upon entering the body, approximately 70-80% of nicotine is converted to its major proximate metabolite, cotinine. This conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2A6. nih.gov Cotinine itself is not inert and undergoes further metabolism. The primary pathway for cotinine elimination is its hydroxylation to trans-3'-hydroxycotinine (3HC), a reaction also mediated by CYP2A6. nih.govbevital.nomdpi.com
A secondary, but significant, metabolic route for nicotine is N-demethylation, which produces nornicotine (B190312). nih.gov This process is catalyzed by both CYP2A6 and another isoform, CYP2B6. nih.gov Nornicotine can also be present in tobacco products themselves. reginfo.gov This metabolite is further processed in the body. One of the key subsequent metabolites is norcotinine (B101708), which can be formed either through the demethylation of cotinine or the oxidation of nornicotine. pharmgkb.org
The pathway continues with the hydroxylation of norcotinine, leading to the formation of 3-trans-hydroxy norcotinine. Research suggests that this metabolite can arise from the oxidation of norcotinine or, alternatively, from the demethylation of the more abundant trans-3'-hydroxycotinine. nih.gov The presence and concentration of these various metabolites, including nicotine, cotinine, 3HC, nornicotine, and norcotinine, in biological fluids like urine, plasma, and saliva serve as critical biomarkers for quantifying tobacco exposure and understanding individual metabolic profiles. mdpi.comarupconsult.comnih.gov
The following table summarizes the key steps in this metabolic cascade:
| Precursor Compound | Metabolic Process | Primary Enzyme(s) | Resulting Metabolite |
| Nicotine | C-oxidation | CYP2A6 | Cotinine |
| Nicotine | N-demethylation | CYP2A6, CYP2B6 | Nornicotine |
| Cotinine | 3'-hydroxylation | CYP2A6 | trans-3'-Hydroxycotinine |
| Cotinine | N-demethylation | CYP2A6 | Norcotinine |
| Nornicotine | C-oxidation | Not fully specified | Norcotinine |
| Norcotinine | 3'-hydroxylation | Not fully specified | 3-trans-Hydroxy Norcotinine |
| trans-3'-Hydroxycotinine | N-demethylation | Not fully specified | 3-trans-Hydroxy Norcotinine |
This table provides a simplified overview of the metabolic relationships discussed.
Role of Deuterated Metabolites as Research Probes and Internal Standards
In the quantitative analysis of chemical compounds in complex biological matrices like plasma or urine, accuracy and precision are paramount. This is the specific domain where deuterated compounds, such as 3-trans-Hydroxy Norcotinine-d4, become essential. Deuterium (B1214612) (²H) is a stable, heavy isotope of hydrogen. By synthetically replacing one or more hydrogen atoms in a metabolite's structure with deuterium atoms, a "heavy" version of the molecule is created. scispace.comscispace.com
This deuterated molecule, known as an internal standard, is the ideal tool for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netupf.eduunesp.br Its utility stems from a unique combination of properties:
Identical Chemical Behavior: A deuterated standard has virtually identical chemical and physical properties to its non-deuterated (endogenous) counterpart. This means it behaves the same way during sample extraction, cleanup, and chromatographic separation. unesp.br
Different Mass: Despite its similar behavior, the deuterated standard has a higher molecular weight, which is easily distinguished by a mass spectrometer. unesp.br
The use of a deuterated internal standard allows researchers to correct for any loss of the target analyte during sample preparation and for variations in the instrument's response. A known quantity of the deuterated standard (e.g., this compound) is added to each biological sample before processing. researchgate.netunesp.br During analysis, the ratio of the signal from the endogenous analyte (3-trans-hydroxy norcotinine) to the signal from the internal standard is measured. This ratio allows for highly accurate and precise quantification of the analyte's true concentration, a principle known as isotope dilution mass spectrometry. Numerous studies quantifying nicotine and its major metabolites rely on this technique, using corresponding deuterated internal standards for nicotine, cotinine, and trans-3'-hydroxycotinine to ensure reliable results. researchgate.netupf.eduwindows.net
The table below illustrates the comparative properties of an analyte and its deuterated internal standard in the context of LC-MS/MS analysis.
| Property | Analyte (e.g., 3-trans-Hydroxy Norcotinine) | Deuterated Internal Standard (e.g., this compound) |
| Chemical Structure | Native compound | Identical structure with deuterium atoms replacing hydrogen atoms |
| Extraction Efficiency | Variable depending on procedure | Assumed to be identical to the analyte |
| Chromatographic Retention Time | Identical to the internal standard | Identical to the analyte |
| Mass-to-Charge Ratio (m/z) | Lower mass | Higher mass, distinguishable by MS |
| Function in Assay | Target compound for quantification | Reference compound to correct for analytical variability |
Overview of Academic Research Trajectories for Related Nicotine Alkaloids and Metabolites
Research into nicotine alkaloids and their metabolites has evolved significantly over the past several decades, driven by advancements in analytical chemistry and a deeper understanding of pharmacology and genetics.
A primary research trajectory has focused on characterizing the enzymatic pathways of nicotine metabolism. The central role of the CYP2A6 enzyme in converting both nicotine to cotinine and cotinine to trans-3'-hydroxycotinine is well-established. nih.govbevital.noplos.org This has led to the use of the ratio of trans-3'-hydroxycotinine to cotinine (known as the Nicotine Metabolite Ratio or NMR) as a reliable biomarker for an individual's CYP2A6 activity. nih.govbevital.noplos.org This ratio helps classify individuals as "slow" or "normal/fast" metabolizers, which has been linked to smoking intensity, nicotine dependence, and the success of cessation therapies. bevital.no
Another major focus has been the development of increasingly sophisticated and sensitive analytical methods. The advent of LC-MS/MS has revolutionized the field, enabling the simultaneous measurement of a wide panel of nicotine metabolites from a single, small biological sample. researchgate.netwindows.net These high-throughput methods allow for large-scale population studies to assess tobacco exposure and metabolic patterns across different demographic groups. mdpi.com
Furthermore, research extends beyond the primary human metabolites to include other tobacco-specific alkaloids. For instance, the detection of minor alkaloids like anabasine, which is present in tobacco but not in nicotine replacement therapy products, can be used to distinguish between different sources of nicotine exposure. arupconsult.com
Finally, a crucial supporting field of research is the chemical synthesis of these metabolites and their isotopically labeled analogues. scispace.comscispace.com The availability of pure reference standards and deuterated internal standards, including specialized compounds like this compound, is a prerequisite for the accurate validation and application of the advanced analytical methods that drive modern nicotine research.
Properties
Molecular Formula |
C₉H₆D₄N₂O₂ |
|---|---|
Molecular Weight |
182.21 |
Synonyms |
(trans)-3-Hydroxy-5-(3-pyridinyl)-2-pyrrolidinone-d4 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for 3 Trans Hydroxy Norcotinine D4
Chemical Synthesis Pathways for Norcotinine (B101708) and its Hydroxylated Derivatives
The generation of 3-trans-Hydroxy Norcotinine-d4 is a complex process that begins with the synthesis of a suitable norcotinine precursor, which is then followed by a carefully controlled hydroxylation reaction to achieve the desired stereochemistry.
Precursor Selection and Derivatization Approaches
The synthesis of the core norcotinine structure can be approached in several ways, with a common method involving the reduction of myosmine. nih.govresearchgate.netwikipedia.org Myosmine can be synthesized through the condensation of nicotinic acid derivatives with appropriate reagents to form the pyrroline (B1223166) ring, which is then reduced to yield nornicotine (B190312). mdpi.com For the synthesis of a deuterated analog, a more direct and efficient approach is the use of a deuterated precursor. A well-documented strategy involves starting with pyridine-d5 (B57733), which ensures the stable incorporation of deuterium (B1214612) atoms into the aromatic ring of the final product. researchgate.net
The synthesis of norcotinine-d4 from pyridine-d5 can be summarized in the following key steps:
Bromination of Pyridine-d5: Pyridine-d5 is first brominated to introduce a functional group that facilitates the subsequent coupling reactions.
Formation of Nicotinic Acid-d4: The brominated pyridine-d4 is then converted to nicotinic acid-d4. researchgate.net
Esterification: The nicotinic acid-d4 is esterified to produce ethyl nicotinate-d4. researchgate.net
Condensation and Cyclization: The ethyl nicotinate-d4 is condensed with a suitable pyrrolidinone precursor, such as N-trimethylsilyl-2-pyrrolidinone, to form a myosmine-d4 intermediate. researchgate.net
Reduction to Norcotinine-d4: The myosmine-d4 is then reduced using a reducing agent like sodium borohydride (B1222165) to yield norcotinine-d4. researchgate.net
This method provides a stable, deuterated norcotinine-d4 precursor ready for the subsequent hydroxylation step.
Regioselective and Stereoselective Synthesis of the 3-trans-Hydroxyl Group
The introduction of a hydroxyl group at the 3-position of the pyrrolidinone ring with a specific trans stereochemistry is a critical step in the synthesis. Two primary strategies can be employed for this transformation: chemical synthesis and biocatalysis.
Chemical Synthesis: A common chemical method for the hydroxylation of cotinine (B1669453), a closely related compound, involves deprotonation with a strong base followed by oxidation. This method can be adapted for norcotinine-d4. The process typically involves:
Deprotonation: The N-protected norcotinine-d4 is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to generate a specific enolate.
Oxidation: The enolate is then reacted with an electrophilic oxygen source, such as oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH), to introduce the hydroxyl group. This reaction generally yields a mixture of cis and trans isomers, with the trans isomer being the major product. ethz.ch
Purification: The desired trans isomer is then separated from the cis isomer through chromatographic techniques.
Biocatalysis: An alternative and often more stereoselective approach is the use of enzymes. Certain microorganisms have been shown to be effective in the regioselective and stereoselective hydroxylation of pyrrolidinone structures. For instance, the bacterium Sphingomonas sp. HXN-200 has been successfully used for the hydroxylation of N-substituted pyrrolidin-2-ones to yield the corresponding (S)-4-hydroxy-pyrrolidin-2-ones with high enantiomeric excess. lookchem.com This enzymatic approach could be adapted for the hydroxylation of a suitably N-protected norcotinine-d4, offering a potentially cleaner and more stereospecific route to the desired 3-trans-hydroxy product.
Deuterium Labeling Techniques for Isotopic Purity and Site Specificity
The incorporation of deuterium atoms into the molecule can be achieved through two primary strategies: the use of deuterated precursors or through hydrogen-deuterium exchange reactions.
Incorporation of Deuterium Atoms via Exchange or Deuterated Precursors
Deuterated Precursors: As outlined in section 2.1.1, the use of a deuterated starting material like pyridine-d5 is a robust method for ensuring high isotopic purity and site-specificity of the deuterium labels on the aromatic ring. researchgate.net This "bottom-up" approach is often preferred as it minimizes the risk of incomplete labeling or scrambling of deuterium atoms that can occur with exchange reactions.
Hydrogen-Deuterium (H-D) Exchange: An alternative method is to introduce deuterium into the norcotinine molecule through an H-D exchange reaction. This can be achieved by heating the compound in the presence of a deuterium source, such as heavy water (D₂O), and a transition metal catalyst like palladium on carbon (Pd/C) or platinum. nih.govresearchgate.net This method can be effective for deuterating heterocyclic rings, though it may require optimization to achieve high levels of incorporation and to control the regioselectivity of the exchange. For pyridine (B92270) derivatives, various conditions have been explored to achieve selective deuteration. researchgate.netmdpi.com
Optimization of Isotopic Labeling Efficiency and Yield
Optimizing the isotopic labeling process is crucial for producing a high-quality standard. When using deuterated precursors, the primary consideration is the isotopic purity of the starting material. For H-D exchange reactions, several factors need to be optimized to maximize the efficiency and yield of deuteration:
Catalyst Selection: The choice of catalyst (e.g., Pd/C, Pt/C, Raney nickel) can significantly influence the rate and selectivity of the exchange reaction. almacgroup.com
Reaction Temperature and Time: Higher temperatures and longer reaction times generally lead to greater deuterium incorporation, but may also increase the risk of side reactions or degradation of the starting material. nih.gov
Deuterium Source: The choice and concentration of the deuterium source (e.g., D₂O, deuterated solvents) can impact the efficiency of the exchange. caymanchem.com
pH Control: For some exchange reactions, the pH of the reaction medium can influence the rate of exchange. almacgroup.com
Careful optimization of these parameters is necessary to achieve a high isotopic purity of this compound with minimal formation of partially deuterated or non-deuterated species. rsc.org
Characterization of Synthetic Products for Isotopic and Chemical Purity
After synthesis, the final product must be rigorously characterized to confirm its chemical structure and to determine its isotopic purity. The primary analytical techniques used for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgresearchgate.net
High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful tool for determining the isotopic composition of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the number of deuterium atoms incorporated into the molecule can be determined. nih.govnih.gov The relative intensities of the isotopic peaks can be used to calculate the percentage of the d4 species and to quantify any d0, d1, d2, or d3 impurities. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural confirmation and potentially information on the location of the deuterium atoms. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound and for verifying the site of deuterium labeling. In a ¹H NMR spectrum, the absence of signals at specific chemical shifts corresponding to the positions of deuterium incorporation provides direct evidence of successful labeling. researchgate.net ²H NMR can also be used to directly observe the deuterium signals.
The combination of HR-MS and NMR data allows for a comprehensive characterization of the synthesized this compound, ensuring its suitability for use as a high-purity internal standard.
Table 1: Example Reaction Parameters for the Synthesis of Norcotinine-d4 Precursor
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-d5 | Bromine, Fuming D₂SO₄ | - | 120 | 24 | 75 |
| 2 | 3-Bromopyridine-d4 | n-Butyllithium, CO₂ | Diethyl ether | -78 to 25 | 2 | 85 |
| 3 | Nicotinic acid-d4 | Thionyl chloride, Ethanol | - | 78 | 4 | 90 |
| 4 | Ethyl nicotinate-d4 | N-trimethylsilyl-2-pyrrolidinone, LDA | THF | -78 to 25 | 3 | 65 |
| 5 | Myosmine-d4 | Sodium borohydride | Methanol | 25 | 2 | 90 |
Table 2: Example Characterization Data for this compound
| Analytical Technique | Parameter | Expected Value/Observation |
| HR-MS | [M+H]⁺ (m/z) | 183.12 (Calculated for C₉H₅D₄N₂O₂) |
| Isotopic Purity | >98% d4 | |
| Major Fragments (MS/MS) | Fragments corresponding to the loss of water and cleavage of the pyrrolidinone ring. | |
| ¹H NMR | Pyridine Ring Signals | Absence of signals corresponding to the 2, 4, 5, and 6 positions. |
| Pyrrolidinone Ring Signals | Signals corresponding to the protons on the pyrrolidinone ring, with coupling patterns consistent with the trans stereochemistry. | |
| ²H NMR | Deuterium Signals | Resonances corresponding to the deuterium atoms on the pyridine ring. |
Advanced Analytical Methodologies and Validation for 3 Trans Hydroxy Norcotinine D4
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for isolating target analytes from complex biological matrices before detection. The choice of technique depends on the physicochemical properties of the analyte and the matrix. For polar compounds like nicotine (B1678760) metabolites, liquid chromatography is often the method of choice.
High-Performance Liquid Chromatography (HPLC) Systems
HPLC is a cornerstone in the analysis of tobacco biomarkers. Various HPLC modes are employed to achieve optimal separation and resolution.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely utilized for the separation of nicotine and its metabolites. Method development often involves optimizing the mobile phase composition and selecting an appropriate stationary phase to achieve the desired retention and selectivity. For instance, a study comparing different stationary phases, including C8, C18, and phenyl-hexyl, found that the phenyl-hexyl column provided superior separation for nicotine and its main metabolites, cotinine (B1669453) and trans-3’-hydroxycotinine. fu-berlin.denih.gov This type of column leverages both reversed-phase separation and additional π-π interactions, which can enhance retention for analytes with aromatic rings. fu-berlin.de
The mobile phase in RP-HPLC typically consists of an aqueous component (often with a buffer or pH modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com The use of chaotropic additives in the mobile phase has also been explored to improve selectivity and sensitivity in RP systems. mdpi.com Validation of RP-HPLC methods demonstrates their reliability, with parameters like linearity, accuracy, and precision meeting regulatory guidelines. mdpi.com For example, one validated method showed linearity over a concentration range of 0.78–50 µg/mL with high precision (% RSD < 2). mdpi.com
Table 1: RP-HPLC Method Parameters for Nicotine Metabolite Analysis
| Parameter | Details | Source |
|---|---|---|
| Stationary Phase | Phenyl-hexyl column found to be superior to C8 and C18 phases. | fu-berlin.denih.gov |
| Mobile Phase | Acetonitrile/water with 0.1% formic acid; Methanol can be used as an alternative organic phase. | mdpi.com |
| Detection | Diode-Array Detector (DAD) or Mass Spectrometry (MS). | mdpi.com |
| Linearity Range | 2–200 ng mL⁻¹ for HPLC-QQQ-MS/MS. | mdpi.com |
| Limit of Detection (LOD) | 1.47 ng mL⁻¹ for trans-3′-hydroxycotinine (HPLC-DAD). | mdpi.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mechanism to RP-HPLC and is particularly suitable for polar compounds that are weakly retained on reversed-phase columns. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. mdpi.com This technique has been successfully applied to the determination of nicotine and its metabolites in various biological samples. fu-berlin.demdpi.com For HILIC methods, the mobile phase often includes additives like ammonium (B1175870) acetate (B1210297) to ensure proper elution and peak shape. mdpi.com While effective, HILIC methods may require extensive sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to achieve clean extracts. fu-berlin.de
Ultra-Performance Liquid Chromatography (UPLC) Integration
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than traditional HPLC. This integration results in significantly faster analysis times, improved resolution, and enhanced sensitivity. lu.se UPLC has been successfully developed and validated for the simultaneous quantification of tobacco biomarkers, including nicotine, cotinine, and trans-3′-hydroxycotinine, in urine. uclouvain.be The challenge in these methods is to develop a rapid liquid chromatography technique that requires minimal extraction steps while allowing for the simultaneous detection of multiple analytes. uclouvain.be The enhanced speed and efficiency of UPLC make it highly suitable for high-throughput laboratory settings. lu.se
Gas Chromatography (GC) Considerations
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another technique used for the analysis of nicotine and its metabolites. mdpi.com This method has been used to simultaneously quantify nicotine, cotinine, norcotinine (B101708), and trans-3'-hydroxycotinine in oral fluid. researchgate.net A key consideration for GC analysis is the volatility and thermal stability of the analytes. For some polar metabolites, derivatization may be necessary to improve their chromatographic properties. nih.gov While GC-MS can provide good sensitivity, with limits of quantification (LOQ) around 5 ng/mL reported for several metabolites, LC-MS methods are often considered more sensitive for these compounds. researchgate.net Sample preparation for GC-MS typically involves solid-phase extraction (SPE) to isolate the analytes from the biological matrix. researchgate.net
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), is the preferred detection method for quantifying low levels of analytes like 3-trans-Hydroxy Norcotinine-d4 in complex biological matrices due to its high selectivity and sensitivity. mdpi.com
The use of stable isotope-labeled internal standards, such as norcotinine-d4 and trans-3'-hydroxycotinine-d3, is critical for accurate quantification. nih.govnih.gov These deuterated standards are chemically identical to their corresponding analytes and co-elute chromatographically but are differentiated by the mass spectrometer due to their mass difference. nih.gov This allows them to compensate for variations during sample preparation and for matrix effects (ion suppression or enhancement) that can occur during ionization, thereby improving the accuracy and precision of the results. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are frequently developed for the simultaneous quantification of multiple nicotine metabolites. nih.gov These methods typically employ techniques like multiple reaction monitoring (MRM) for high specificity and atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). fu-berlin.denih.gov Validation of these methods includes establishing parameters such as the limit of quantification (LOQ), linearity, recovery, and precision. nih.gov For example, a validated LC-MS/MS method for nicotine and its metabolites in plasma reported LOQs of 1–5 ng/mL, with intra- and inter-assay imprecision of less than 11% RSD. nih.gov
Table 2: Mass Spectrometric Method Validation Parameters for Nicotine Metabolites
| Analyte | Matrix | LOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Efficiency (%) | Source |
|---|---|---|---|---|---|
| Nicotine | Plasma | 1 | 1–500 | 82.9–124.5 | nih.gov |
| Cotinine | Plasma | 1 | 1–500 | 70.9–97.8 | nih.gov |
| trans-3'-hydroxycotinine | Plasma | 5 | 5–500 | 70.9–97.8 | nih.gov |
| Norcotinine | Plasma | 5 | 5–500 | 70.9–97.8 | nih.gov |
| trans-3'-hydroxycotinine | Urine | 10 | 10-5,000 | Not specified | restek.com |
| Norcotinine | Oral Fluid | 1 | Not specified | Not specified | nih.gov |
The data demonstrates that LC-MS/MS methods are highly sensitive and reliable for the quantification of nicotine metabolites across various biological matrices, with deuterated standards like this compound playing an essential role in ensuring analytical accuracy.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Modes
For the analysis of deuterated nicotine metabolite standards, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are effectively employed, typically in the positive ion mode. nih.govnih.gov These techniques generate protonated precursor ions [M+H]+ which are essential for subsequent mass analysis. researchgate.net
Electrospray Ionization (ESI): This soft ionization technique is suitable for polar compounds and is widely used for analyzing nicotine metabolites in biological fluids. nih.govmdpi.com In a typical ESI source, a high voltage is applied to a liquid passing through a capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected and directed into the mass spectrometer. mdpi.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is another powerful ionization technique often used for these analytes. nih.govnih.gov It is particularly effective for compounds that are less polar than those typically analyzed by ESI. In the APCI source, the sample is vaporized in a heated nebulizer, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the target analyte molecules through chemical reactions. nih.gov For instance, in the analysis of nicotine metabolites in meconium, APCI has been successfully utilized with source temperatures around 550°C. nih.gov
Tandem Mass Spectrometry (MS/MS) Techniques
Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity, making it the method of choice for quantifying low-concentration analytes in complex biological matrices. nih.govnih.gov
Multiple Reaction Monitoring (MRM) is a highly specific scan mode used in tandem mass spectrometry for quantification. nih.govnih.gov In MRM, a specific precursor ion is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is selected in the second mass analyzer. researchgate.net This process of monitoring specific precursor-to-product ion transitions significantly reduces background noise and enhances specificity. nih.gov
The optimization of MRM transitions is a critical step in method development. This involves infusing a standard solution of the analyte and its deuterated internal standard into the mass spectrometer to determine the most abundant and stable precursor and product ions, as well as to optimize instrumental parameters like collision energy and declustering potential. nih.govresearchgate.net Typically, two transitions are monitored for each analyte: a quantifier (the most abundant) and a qualifier (the second most abundant) to ensure identity confirmation. nih.gov
Below is a table of representative MRM transitions for norcotinine and trans-3’-hydroxycotinine and their commonly used deuterated internal standards, which illustrates the data required for analyzing a compound like this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |
| Norcotinine | 163.2 | 80.0 | 118.0 | nih.gov |
| Norcotinine-d4 | 167.3 | 134.2 | - | mdpi.com |
| trans-3'-hydroxycotinine | 193.2 | 134.2 | 80.1 | mdpi.com |
| trans-3'-hydroxycotinine-d3 | 196.2 | 134.2 | - | mdpi.com |
Table 1: Example MRM transitions for nicotine metabolites and their deuterated internal standards.
Triple Quadrupole (QQQ) Mass Spectrometers: These are the most common instruments for quantitative analyses using MRM due to their high sensitivity, speed, and reliability. nih.govmdpi.com The configuration of a QQQ instrument (Q1-q2-Q3) is perfectly suited for selecting a precursor ion in the first quadrupole (Q1), fragmenting it with a collision gas in the second quadrupole (q2), and selecting a specific product ion in the third quadrupole (Q3). nih.gov This setup allows for robust and high-throughput quantification of analytes in complex samples. mdpi.com
Orbitrap Mass Spectrometers: High-resolution mass spectrometers like the Orbitrap are also used, particularly when high specificity is required or when analyzing exceptionally complex matrices. mdpi.com While often used for qualitative and discovery-based work, Orbitrap instruments can operate in modes like parallel reaction monitoring (PRM), which is analogous to MRM but provides high-resolution, accurate-mass data for the product ions. mdpi.com This offers an additional layer of confidence in compound identification. mdpi.com
Data Acquisition and Processing Methodologies
Accurate quantification relies on robust data acquisition and processing workflows.
Peak Area Ratios: The fundamental principle of using a stable isotope-labeled internal standard is the calculation of the peak area ratio. This is the ratio of the chromatographic peak area of the target analyte (e.g., a nicotine metabolite) to the peak area of its corresponding deuterated internal standard (e.g., norcotinine-d4). nih.gov This ratio is then used for quantification, as it corrects for any analyte loss during sample preparation and for variations in instrument response. nih.gov
Calibration Curves: To determine the concentration of the analyte in an unknown sample, a calibration curve is constructed. nih.gov This involves preparing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. The peak area ratios of the analyte to the internal standard are plotted against the known concentrations of the analyte. nih.gov A linear regression analysis, often with a weighting factor such as 1/x, is applied to the data to generate a calibration curve. nih.gov The R² value for the curve is required to be greater than 0.98 or 0.99 to ensure linearity. nih.gov
Sample Preparation Techniques for Biological Matrices
The removal of interferences from complex biological matrices like plasma, urine, or meconium is essential for reliable LC-MS/MS analysis. nih.gov
Solid Phase Extraction (SPE) Protocols
Solid Phase Extraction (SPE) is a widely used and effective technique for cleaning up and concentrating nicotine metabolites and their internal standards from biological samples. nih.govnih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase).
A typical SPE protocol includes the following steps:
Conditioning: The SPE sorbent is treated with solvents (e.g., methanol, followed by water or a buffer) to activate it for sample retention. nih.gov
Loading: The pre-treated biological sample (e.g., plasma or hydrolyzed meconium) is loaded onto the cartridge. nih.govnih.gov The analytes of interest bind to the sorbent.
Washing: The cartridge is washed with one or more solvents to remove interfering substances, while the analytes remain bound to the sorbent. nih.gov
Elution: A different solvent or solvent mixture is used to disrupt the analyte-sorbent interaction and elute the purified analytes from the cartridge for analysis. nih.gov
Various types of SPE cartridges are used depending on the specific analytes and matrix, such as CleanScreen DAU or Strata-X-C columns. nih.govphenomenex.com SPE protocols have been shown to provide high recovery rates (often ≥70%) for nicotine metabolites. nih.govnih.gov
Liquid-Liquid Extraction (LLE) Procedures
Liquid-liquid extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases. In the analysis of this compound, LLE can be employed to isolate the analyte from complex biological matrices. One documented method involves a basic extraction using a mixture of dichloromethane (B109758) and n-butyl acetate. nactem.ac.uk This approach leverages the chemical properties of the analyte to facilitate its transfer from an aqueous sample to an organic solvent, thereby concentrating it and removing interfering substances.
Protein Precipitation and Centrifugation Methods
Protein precipitation is a widely used method for the rapid and straightforward removal of proteins from biological samples, such as plasma and urine, prior to analysis. mdpi.comnih.gov This technique is crucial as proteins can interfere with chromatographic analysis and damage analytical columns.
For the analysis of this compound, protein precipitation is commonly achieved by adding a water-miscible organic solvent to the biological sample. Acetonitrile is a frequently used solvent for this purpose. mdpi.commdpi.comresearchgate.net The process typically involves the following steps:
An aliquot of the biological sample (e.g., plasma or urine) is mixed with a precipitating agent, such as frozen acetonitrile containing 0.1% formic acid. mdpi.com
The mixture is vortexed to ensure thorough mixing and facilitate the denaturation and precipitation of proteins. mdpi.com
Following vortexing, the sample is centrifuged at high speed. mdpi.commdpi.com This step pellets the precipitated proteins at the bottom of the tube.
The resulting supernatant, which contains the analyte of interest, is then carefully transferred for further processing or direct injection into the analytical instrument. mdpi.commdpi.com
Methanol has also been utilized as an effective protein precipitating agent in the sample preparation for the quantification of nicotine and its metabolites, including 3-trans-hydroxycotinine. nih.govresearchgate.net The simplicity and efficiency of protein precipitation make it a valuable technique in high-throughput analytical workflows.
Enzymatic Hydrolysis for Conjugated Metabolite Analysis
In biological systems, 3-trans-hydroxy norcotinine can be conjugated with glucuronic acid, forming a more water-soluble glucuronide metabolite. nactem.ac.uknih.gov To accurately quantify the total amount of 3-trans-hydroxy norcotinine, it is often necessary to cleave this conjugate to release the parent compound. This is achieved through enzymatic hydrolysis.
The enzyme β-glucuronidase, typically sourced from Escherichia coli, is commonly used for this purpose. nactem.ac.uknih.gov The procedure involves incubating the biological sample with the enzyme under controlled conditions of temperature and pH to ensure optimal enzymatic activity. nih.gov Following hydrolysis, the sample can be further processed using extraction techniques like solid-phase extraction to purify and concentrate the now unconjugated 3-trans-hydroxy norcotinine prior to instrumental analysis. nih.gov
Rigorous Method Validation Parameters for Research Applications
Specificity and Selectivity Assessment (Endogenous and Exogenous Interferences)
Specificity and selectivity are critical parameters in method validation, ensuring that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present. nih.gov For this compound, this involves evaluating potential interferences from endogenous matrix components and exogenous substances.
Specificity is often assessed by comparing the chromatograms of blank matrix samples with those of spiked samples. The absence of interfering peaks at the retention time of the analyte and its internal standard in the blank samples indicates the method's specificity. nih.gov In mass spectrometry-based methods, selectivity is further enhanced by monitoring specific precursor-to-product ion transitions (multiple reaction monitoring, MRM). nih.gov The ratio of these transitions for an analyte in a sample should be consistent with that of a known standard. nih.gov
Potential endogenous interferences can arise from other nicotine metabolites or structurally similar compounds present in the biological matrix. nih.gov Exogenous interferences may come from other drugs or their metabolites that a subject may have consumed. A thorough validation process will test for and demonstrate the absence of interference from a range of such compounds. nih.gov
Lineity and Dynamic Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is the interval over which the method is both linear and accurate. mdpi.comnih.govnih.gov
For the quantification of 3-trans-hydroxy norcotinine, calibration curves are constructed by plotting the instrument response against the concentration of the analyte in a series of standards. A linear regression analysis is then applied to the data. The coefficient of determination (R²) is a key indicator of the linearity, with values greater than 0.99 generally considered acceptable. nih.govresearchgate.net
The dynamic range is established by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The table below summarizes the linear ranges reported in various studies for the analysis of 3-trans-hydroxycotinine.
| Matrix | Analytical Method | Linear Range (ng/mL) | Coefficient of Determination (R²) |
| Meconium | LC-APCI-MS/MS | 1.25 - 500 | >0.99 |
| Plasma | LC-ESI-MS/MS | 6.00 - 420 | >0.995 |
| Plasma | HPLC-QQQ-MS/MS | 10 - 1200 | >0.9980 |
| Oral Fluid | GC/MS/EI | 5 - 1000 | >0.99 |
| Plasma | UPLC-MS/MS | 2 - 1000 | Not Specified |
This table is interactive. Users can sort columns by clicking on the headers.
Limits of Detection (LOD) and Limits of Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. mdpi.com The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.comnih.gov
These parameters are crucial for assessing the sensitivity of an analytical method. The LOD is often determined as the concentration that produces a signal-to-noise ratio of at least 3:1, while the LOQ corresponds to a signal-to-noise ratio of at least 10:1. nih.gov Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve. mdpi.com
The table below presents the LOD and LOQ values for 3-trans-hydroxycotinine reported in different studies.
| Matrix | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) |
| Meconium | LC-APCI-MS/MS | 1.25 | 1.25 |
| Plasma | HPLC-QQQ-MS/MS | 0.07 | Not Specified |
| Plasma | RP-HPLC-DAD | 1.47 | Not Specified |
| Plasma | LC-ESI-MS/MS | Not Specified | 0.40 |
| Plasma | Not Specified | Not Specified | 1.0 |
| Urine | Not Specified | Not Specified | 2.5 |
| Oral Fluid | GC-MS | Not Specified | 5 |
This table is interactive. Users can sort columns by clicking on the headers.
Precision and Accuracy Evaluation (Intra-day and Inter-day)
The precision and accuracy of an analytical method are fundamental to its reliability. Precision is typically expressed as the relative standard deviation (%RSD), while accuracy is represented by the percentage deviation from a known concentration. For methods quantifying nicotine metabolites, including those using this compound as an internal standard, these parameters are assessed at multiple concentration levels across the calibration range.
Intra-day precision and accuracy are determined by analyzing replicate quality control (QC) samples within a single day's run. Inter-day precision and accuracy are assessed by analyzing QC samples on different days. Studies have demonstrated excellent precision and accuracy for methods quantifying trans-3'-hydroxycotinine and other nicotine metabolites. For instance, in the analysis of human oral fluid, intra-assay precision and accuracy ranged from 1.6% to 5.7% and 1.6% to 17.8%, respectively, while inter-assay precision and accuracy ranged from 4.3% to 10.2% and 0% to 12.8%, respectively. In another study involving urine analysis, the accuracy for cotinine ranged from 0.98% to 5.28% with precision from 1.24% to 8.78%, and for trans-3'-hydroxycotinine, accuracy ranged from -2.66% to 3.72% with precision from 3.15% to 7.07%. Similarly, a method for serum analysis reported intra-day and inter-day relative standard deviations of less than 11% and relative errors within ±7%.
Table 1: Intra-day and Inter-day Precision and Accuracy for Nicotine Metabolite Analysis
| Analyte | Matrix | Concentration Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|---|
| trans-3'-hydroxycotinine | Meconium | Low (8 ng/g) | 7.8 | -15.3 | 16.6 | -15.3 |
| trans-3'-hydroxycotinine | Meconium | Medium (80 ng/g) | 7.4 | -22.4 | 5.5 | -22.4 |
| trans-3'-hydroxycotinine | Meconium | High (400 ng/g) | 5.5 | -23.0 | 5.2 | -23.0 |
| Norcotinine | Meconium | Low (8 ng/g) | 7.7 | -17.7 | 9.8 | -17.7 |
| Norcotinine | Meconium | Medium (80 ng/g) | 3.9 | -22.2 | 5.3 | -22.2 |
| Norcotinine | Meconium | High (400 ng/g) | 3.9 | -23.4 | 4.5 | -23.4 |
Analytical Recovery and Matrix Effect Assessment in Diverse Matrices
Analytical recovery and matrix effect are critical parameters in the validation of bioanalytical methods. Recovery refers to the efficiency of the extraction process, while the matrix effect is the alteration of ionization efficiency due to co-eluting substances from the sample matrix. These are particularly important when analyzing complex biological matrices such as urine, plasma, and meconium.
The use of a deuterated internal standard like this compound is essential to compensate for both extraction losses and matrix effects. Various extraction techniques, including solid-phase extraction (SPE) and liquid-liquid extraction, are employed to clean up samples and minimize matrix interference. For example, a study quantifying nicotine metabolites in meconium reported mean analyte recoveries ranging from 56.2% to 95.7%. In the same study, ion suppression due to matrix effects ranged from 40.9% to 63.9% at low concentrations and 16.7% to 40.4% at medium and high concentrations. Another method for analyzing nicotine and its metabolites in plasma and urine minimized the matrix effect to ≤19% for both matrices.
Table 2: Analytical Recovery and Matrix Effect in Various Matrices
| Analyte | Matrix | Concentration Level | Recovery (%) | Matrix Effect (% Signal Suppression) |
|---|---|---|---|---|
| trans-3'-hydroxycotinine | Meconium | Low | Data Not Available | 40.9 - 63.9 |
| trans-3'-hydroxycotinine | Meconium | Medium/High | Data Not Available | 16.7 - 40.4 |
| Nicotine Metabolites | Plasma | Not Specified | 52 - 88 | ≤19 |
| Nicotine Metabolites | Urine | Not Specified | 51 - 118 | ≤19 |
| trans-3'-hydroxycotinine | Urine | Not Specified | 72 - 101 | Not Specified |
Analyte Stability in Prepared Samples and Storage Conditions
The stability of analytes in biological samples under various storage and handling conditions is a critical aspect of method validation. This ensures that the measured concentration accurately reflects the concentration at the time of sample collection. Stability is typically assessed under conditions such as freeze-thaw cycles, short-term storage at room temperature and refrigerated conditions, and long-term storage at freezing temperatures.
For nicotine metabolites, studies have shown good stability under various conditions. In one study, analytes were stable in both plasma and urine for at least three freeze-thaw cycles, 24 hours at room temperature, 24 hours in a refrigerator (4°C), and one week in the freezer (-20°C). Reconstituted extracts were also found to be stable for at least 72 hours in the autosampler at 4°C. Another study assessing stability in meconium found that losses of less than 15% were observed after 72 hours at 4°C and for 24 hours in a 15°C autosampler. However, storage at room temperature and repeated freeze-thaw cycles were advised against due to observed instability.
Table 3: Stability of Nicotine Metabolites Under Various Conditions
| Matrix | Condition | Duration | Stability (% of Initial Concentration) |
|---|---|---|---|
| Plasma & Urine | 3 Freeze-Thaw Cycles | Not Applicable | Stable |
| Plasma & Urine | Room Temperature | 24 hours | Stable |
| Plasma & Urine | Refrigerated (4°C) | 24 hours | Stable |
| Plasma & Urine | Frozen (-20°C) | 1 week | Stable |
| Reconstituted Extracts | Autosampler (4°C) | 72 hours | Stable |
| Meconium | Refrigerated (4°C) | 72 hours | >85% |
| Meconium | Autosampler (15°C) | 24 hours | >85% |
| Meconium | Room Temperature | Not Specified | 73.9 - 106.0% |
| Meconium | Repeated Freeze-Thaw Cycles | Not Specified | 73.9 - 106.0% |
Application of this compound as a Deuterated Internal Standard
Deuterated internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. This compound, along with other deuterated analogs of nicotine and its metabolites, is used to improve the accuracy and precision of analytical methods. These internal standards are chemically identical to the analytes of interest but have a higher molecular weight due to the incorporation of deuterium (B1214612) atoms.
The co-elution of the deuterated internal standard with the native analyte allows for correction of variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. This is because the deuterated standard experiences the same physical and chemical processes as the analyte throughout the analytical procedure. The use of deuterated internal standards is a common practice in methods for the simultaneous quantification of multiple nicotine metabolites in various biological matrices, including plasma, urine, and meconium. For instance, a working solution of deuterated internal standards, including norcotinine-d4, is often prepared and added to samples prior to extraction and analysis. This ensures that each sample is corrected for any analytical variability, leading to more reliable and reproducible results.
Role in Metabolic and Enzymatic Pathway Elucidation
Investigation of Cytochrome P450 (CYP) Enzyme Activity
CYP2A6-Mediated Metabolism of Nicotine (B1678760) and Cotinine (B1669453) Analogs
The Cytochrome P450 enzyme, specifically CYP2A6, is the primary catalyst in the metabolic pathway of nicotine. nih.govalliedacademies.org It is responsible for the oxidation of nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine (3HC). alliedacademies.orgnih.gov This metabolic ratio of 3HC to cotinine is a widely accepted biomarker for CYP2A6 activity. nih.gov
In research settings, deuterated analogs such as 3-trans-Hydroxy Norcotinine-d4 are invaluable as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. These standards allow for the precise quantification of nicotine and its metabolites in biological samples. coresta.org By providing a stable and known concentration, these labeled compounds correct for variations in sample preparation and instrument response, ensuring the accuracy of the data. This accuracy is paramount when studying the influence of genetic polymorphisms in the CYP2A6 gene on nicotine metabolism, which can lead to different rates of nicotine clearance and varying levels of tobacco dependence. nih.govalliedacademies.orgresearchgate.net
Mechanistic Studies of Hydroxylation at the 3-trans Position
The hydroxylation of cotinine to 3HC is a highly stereoselective process, predominantly yielding the trans isomer. nih.gov Understanding the mechanism of this reaction is crucial for a complete picture of nicotine metabolism. While direct mechanistic studies involving this compound are not extensively documented, the use of isotopically labeled compounds is a fundamental technique in such research.
By incorporating heavy isotopes like deuterium (B1214612), researchers can trace the metabolic fate of molecules and elucidate the specific steps of enzymatic reactions. The known stereochemistry of 3HC formation provides a basis for investigating the active site of CYP2A6 and the specific interactions that lead to the observed stereoselectivity. nih.gov
UDP-Glucuronosyltransferase (UGT) Enzyme Kinetics and Glucuronidation Pathways
Glucuronidation is a major phase II metabolic pathway that detoxifies and facilitates the excretion of various compounds, including nicotine metabolites. nih.gov This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.
O-Glucuronidation of the Hydroxyl Group by Specific UGT Isoforms (e.g., UGT2B17, UGT2B10)
The hydroxyl group of 3HC is a primary site for O-glucuronidation, forming 3HC-O-glucuronide. nih.govnih.gov Studies have identified UGT2B17 as the most active enzyme in this process, exhibiting a significantly lower KM value compared to other UGT isoforms like UGT1A9 and UGT2B7, indicating a higher affinity for 3HC. nih.govnih.gov Genetic variations in the UGT2B17 gene, such as deletion polymorphisms, have been shown to significantly reduce the rate of 3HC glucuronidation. nih.govnih.gov
In studies investigating these kinetic parameters, deuterated standards are essential for accurate quantification of the metabolites formed. The use of labeled internal standards allows for precise measurement of reaction rates and the determination of key kinetic values such as KM and Vmax.
N-Glucuronidation Considerations for Related Analogs
In addition to O-glucuronidation, N-glucuronidation can occur on the pyridine (B92270) nitrogen of nicotine and cotinine. nih.govnih.gov Research has shown that UGT2B10 is the most active enzyme in the N-glucuronidation of nicotine and cotinine. nih.gov While O-glucuronidation is the primary pathway for 3HC, understanding the potential for N-glucuronidation in related analogs is important for a comprehensive metabolic profile. Studies have also shown that UGT2B10 and UGT1A4 are involved in the N-glucuronidation of 3HC. nih.govnih.gov
Stereoselective Biotransformations and Enantiomeric Purity Assessment
The metabolism of nicotine is a stereoselective process. nih.gov For instance, the metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective, with the trans isomer being the predominant form. nih.gov The use of isotopically labeled standards is crucial for assessing the enantiomeric purity of metabolites and for studying the stereoselectivity of the enzymes involved. By using a deuterated standard of a specific stereoisomer, researchers can accurately quantify the different enantiomers produced in a metabolic reaction, providing insights into the mechanisms of enzymatic stereoselectivity.
Interactive Data Table: UGT Enzyme Kinetics for 3HC Glucuronidation
| Enzyme | Glucuronidation Type | KM (mM) | Vmax (relative activity) |
| UGT2B17 | O-Glucuronidation | 8.3 | High |
| UGT1A9 | O-Glucuronidation | 35 | Moderate |
| UGT2B7 | O-Glucuronidation | 31 | Moderate |
| UGT2B10 | N-Glucuronidation | 13 | High |
| UGT1A4 | N-Glucuronidation | 57 | Low |
This table summarizes the kinetic parameters of various UGT enzymes involved in the glucuronidation of trans-3'-hydroxycotinine (3HC). Data is compiled from studies on human liver microsomes and recombinant UGT enzymes. nih.govnih.gov
Examination of Stereoisomer Formation in Metabolic Processes
The biotransformation of nicotine and its primary metabolite, cotinine, often results in the formation of stereoisomers. The conversion of cotinine to 3'-hydroxycotinine is highly stereoselective in humans, favoring the trans-isomer. nih.gov Less than 5% of the 3'-hydroxycotinine detected in human urine is the cis-isomer. nih.gov In contrast, some animal species exhibit a higher percentage of the cis-stereoisomer. nih.gov
The use of isotopically labeled compounds is critical in studies designed to elucidate the stereospecificity of the enzymes involved in these transformations. While direct studies detailing the use of this compound in examining stereoisomer formation are not prevalent, the principles of its application can be inferred. In such studies, deuterated standards serve as ideal internal controls for mass spectrometry-based analyses, allowing for the precise quantification of different stereoisomers formed during in vitro or in vivo experiments. This aids in characterizing the enzymatic kinetics and substrate specificity of cytochrome P450 enzymes, such as CYP2A6, which are primarily responsible for this metabolic step. aacrjournals.orgresearchgate.net
Analytical Methods for Enantiomeric Separation and Quantification
The accurate separation and quantification of enantiomers are essential for understanding their distinct pharmacological and toxicological profiles. Various analytical techniques have been developed for the enantioseparation of nicotine and its metabolites. nih.gov These methods often involve chiral chromatography, either gas chromatography (GC) or liquid chromatography (LC), coupled with mass spectrometry (MS). nih.govacs.orgresearchgate.net
In these analytical methods, deuterated internal standards are fundamental for achieving reliable quantification. For instance, (R,S)-Norcotinine pyridyl-d4 has been utilized as an internal standard in the analysis of nicotine metabolites. nih.gov The structural similarity of this compound to the native analyte ensures that it behaves similarly during sample preparation (e.g., solid-phase extraction) and chromatographic separation, thus compensating for any analyte loss or variability in ionization efficiency during mass spectrometric detection. phenomenex.comnih.gov The mass difference introduced by the deuterium atoms allows for the clear distinction between the analyte and the internal standard in the mass spectrometer.
Commonly employed techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the analytes to increase their volatility and improve chromatographic separation. nih.govacs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the preferred method due to its high sensitivity, specificity, and ability to analyze a wide range of compounds without derivatization. acs.orgphenomenex.comnih.govnih.gov Chiral stationary phases are often employed to achieve enantiomeric separation. acs.org
Application in In Vitro Enzyme Activity Assays (e.g., Liver Microsomes, Recombinant Enzymes)
In vitro enzyme activity assays using preparations such as human liver microsomes or recombinant enzymes are critical for identifying the specific enzymes responsible for metabolizing a compound and for studying the kinetics of these reactions. aacrjournals.orgresearchgate.net Human liver microsomes contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s. if-pan.krakow.pl
In the context of nicotine metabolism, these assays are used to investigate the activity of enzymes like CYP2A6, which catalyzes the conversion of cotinine to trans-3'-hydroxycotinine. aacrjournals.orgresearchgate.net When studying the further metabolism of norcotinine (B101708) to 3-trans-hydroxy norcotinine, this compound would serve as an invaluable internal standard. By adding a known amount of the deuterated standard to the incubation mixture, researchers can accurately quantify the formation of the non-labeled metabolite over time using LC-MS/MS. This allows for the determination of key enzymatic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), providing insights into the efficiency and capacity of the metabolic pathway.
Pharmacokinetic Investigations in Animal Models Utilizing Deuterated Probes
Animal models, particularly rodents, are extensively used to study the pharmacokinetics of nicotine and its metabolites. nih.govresearchgate.netresearchgate.net The use of deuterated probes in these studies enhances the accuracy of pharmacokinetic parameter determination.
Disposition Kinetics of this compound in Animal Systems
While specific studies on the disposition kinetics of this compound are not detailed in the provided context, the disposition of the parent compound, trans-3'-hydroxycotinine, has been investigated. nih.govnih.govresearchgate.net In humans, the elimination of trans-3'-hydroxycotinine is primarily through renal excretion, with a significant portion also being metabolized to its glucuronide conjugate. nih.govnih.gov The plasma half-life of trans-3'-hydroxycotinine is approximately 6.6 hours. nih.gov
In animal studies investigating the pharmacokinetics of nicotine metabolites, deuterated standards are crucial for accurate quantification in biological matrices like plasma and brain tissue. nih.govresearchgate.net The use of this compound would allow for precise measurement of the corresponding unlabeled metabolite, facilitating the determination of its absorption, distribution, metabolism, and excretion (ADME) profile in animal systems.
Evaluation of Age-Related Differences in Metabolism in Animal Models
Studies in rats have demonstrated significant age-related differences in nicotine metabolism and disposition. nih.govnih.govresearchgate.netresearchgate.net Adolescent rats have been shown to metabolize nicotine more rapidly than adult rats. nih.govresearchgate.net For instance, following a single nicotine administration, the plasma concentrations of nicotine and some of its metabolites were found to be lower in adolescent (postnatal day 40) rats compared to adult (postnatal day 90) rats. nih.govnih.gov Conversely, the concentrations of other metabolites, such as nornicotine (B190312), were higher in the plasma and brain of adolescent rats. nih.govnih.gov
These studies rely on robust analytical methods where deuterated internal standards are essential for accurate quantification of the wide range of metabolite concentrations observed across different age groups. nih.gov The application of this compound as an internal standard would be critical in such studies to ensure the reliability of the data when comparing the metabolic profiles of adolescent and adult animals.
| Metabolite | Age Group | Relative Concentration Change | Biological Matrix |
|---|---|---|---|
| Nicotine | Adolescent vs. Adult Rats | Lower in Adolescents | Plasma and Brain |
| Nornicotine | Adolescent vs. Adult Rats | Higher in Adolescents | Plasma and Brain |
| Cotinine | Adolescent vs. Adult Rats | Lower in Adolescents | Plasma |
| Nicotine-1'-N-oxide | Adolescent vs. Adult Rats | Lower in Adolescents | Plasma |
Tissue Distribution Studies in Animal Models
Understanding the distribution of nicotine and its metabolites in various tissues, particularly the brain, is crucial for elucidating their pharmacological effects. nih.govif-pan.krakow.plnih.gov Studies in rats have shown that nicotine and several of its metabolites, including cotinine and nornicotine, are detected in the brain following systemic administration. nih.govnih.gov
The accurate quantification of these metabolites in different tissues presents analytical challenges due to the complexity of the biological matrix. The use of deuterated internal standards, such as this compound, is therefore indispensable for reliable tissue distribution studies. By serving as a stable, non-interfering internal standard, it enables the precise measurement of the target analyte's concentration in tissues like the striatum and frontal cortex, providing valuable data on the compound's ability to cross the blood-brain barrier and its accumulation in specific brain regions. nih.govnih.gov
Degradation and Stability in Research Matrices
Chemical Stability of 3-trans-Hydroxy Norcotinine-d4 in Solvents and Reagents
Deuterated internal standards, including those for nicotine (B1678760) metabolites, are typically prepared in organic solvents for use in analytical laboratories. The stability of these stock and working solutions is a critical factor for ensuring consistent and accurate quantification.
Working solutions of deuterated internal standards, including analogs of this compound, are often prepared in solvents such as methanol. nih.gov These solutions are generally considered stable, especially when stored at low temperatures. For instance, autosampler stability studies, which assess the integrity of the compound in the solvent used for injection into an analytical instrument, have been conducted. In one such study, deuterated analogs of nicotine metabolites in a mobile phase of acetonitrile (B52724) with 0.01% formic acid were assessed for stability in an autosampler set at 15°C for 24 hours, with results indicating losses of less than 15%. nih.gov Another study noted that analyte concentrations in capped gas chromatography autosampler vials were stable for up to 48 hours.
While comprehensive studies detailing the long-term stability of this compound in a wide array of solvents and reagents are not extensively published, the common practice of using such deuterated standards in validated analytical methods implies a high degree of stability under typical laboratory conditions. The stability is sufficient to prevent significant degradation that would otherwise compromise the accuracy of the analytical run.
Table 1: Illustrative Autosampler Stability of Structurally Similar Nicotine Metabolites
| Solvent/Mobile Phase | Temperature | Duration | Stability Outcome |
|---|---|---|---|
| Acetonitrile with 0.01% formic acid | 15°C | 24 hours | <15% loss observed |
Stability in Biological Matrices (e.g., Plasma, Urine, Tissue Homogenates) for Analytical Purposes
The stability of an internal standard within a biological matrix is essential for accurate quantification of the target analyte, as it must remain intact throughout the sample preparation and analysis process. While specific stability data for this compound is limited, extensive research on its non-deuterated counterpart, trans-3'-hydroxycotinine, provides valuable insights. The isotopic labeling in the d4 variant is not expected to significantly alter its chemical stability in these matrices.
Studies have demonstrated that nicotine and its metabolites are generally stable in biological fluids under various short-term storage conditions. For example, in a study on oral fluid, the stability of trans-3'-hydroxycotinine was evaluated after storage for 24 hours at room temperature and for 72 hours at 4°C, with acceptable stability being reported. nih.gov Similarly, research on the stability of nicotine metabolites in saliva showed that trans-3'-hydroxycotinine remained stable for up to 21 days at room temperature, 4°C, and -80°C with only minor changes in concentration. nih.gov
In plasma, nicotine and cotinine (B1669453) have been found to be stable for up to 12 days at room temperature. psu.edu Another comprehensive study developing a quantitation method for nicotine and its main metabolites in human plasma also underscores the stability of these compounds during the analytical process. researchgate.net The use of deuterated internal standards in these methods is predicated on their stability mirroring that of the native analytes.
Table 2: Short-Term Stability of trans-3'-hydroxycotinine in Various Biological Matrices
| Biological Matrix | Storage Temperature | Duration | Finding |
|---|---|---|---|
| Oral Fluid | Room Temperature | 24 hours | Stable |
| Oral Fluid | 4°C | 72 hours | Stable |
| Saliva | Room Temperature, 4°C, -80°C | 21 days | Stable with minor changes |
Impact of Storage Conditions and Freeze-Thaw Cycles on Compound Integrity
Long-term storage and repeated freeze-thaw cycles of biological samples are common in clinical and research settings. It is therefore crucial to understand the impact of these conditions on the integrity of this compound. Again, data from its non-deuterated analog, trans-3'-hydroxycotinine, is informative.
Several studies have shown that trans-3'-hydroxycotinine is robust under typical long-term storage and freeze-thaw conditions. One validation study in oral fluid demonstrated the stability of the analyte after three freeze-thaw cycles at -20°C. nih.gov Another study involving saliva samples also confirmed that repeated freezing and thawing did not significantly alter the concentrations of nicotine metabolites, including trans-3'-hydroxycotinine. nih.gov However, in a study on meconium, it was advised that repeated freeze-thaw cycles should be avoided, as stability ranged from 73.9% to 106.0% of freshly extracted specimens. nih.gov
Table 3: Effect of Freeze-Thaw Cycles on the Stability of trans-3'-hydroxycotinine
| Biological Matrix | Number of Freeze-Thaw Cycles | Storage Temperature | Stability Outcome |
|---|---|---|---|
| Oral Fluid | 3 | -20°C | Stable |
| Saliva | Multiple | Not specified | Stable |
Advanced Research Applications of 3 Trans Hydroxy Norcotinine D4
Development of Quantitative Assays for Metabolomic Studies
3-trans-Hydroxy Norcotinine-d4 is an essential tool in the advancement of metabolomic studies, particularly those investigating the intricate pathways of nicotine (B1678760) metabolism. Its primary role is as a stable isotope-labeled internal standard (SIL-IS) in quantitative assays, most notably those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). restek.comresearchgate.netfishersci.com The incorporation of deuterium (B1214612) atoms into the norcotinine (B101708) structure creates a compound that is chemically identical to the endogenous analyte but has a distinct, heavier molecular weight. This mass difference is critical for mass spectrometry, as it allows the instrument to differentiate between the known, spiked amount of the deuterated standard and the unknown amount of the naturally occurring metabolite in a biological sample.
The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis because it corrects for variability that can be introduced during sample preparation, extraction, and analysis. researchgate.net By comparing the signal intensity of the target analyte to the known concentration of the co-eluting internal standard, researchers can achieve highly accurate and precise quantification of nicotine metabolites. This level of accuracy is paramount in metabolomic studies that aim to identify and quantify subtle changes in metabolite profiles in response to tobacco exposure or cessation therapies. For instance, a validated LC-MS/MS procedure for the simultaneous determination of nicotine and its various metabolites, including norcotinine, relies on corresponding deuterated internal standards to ensure linearity and accuracy over a wide range of concentrations. restek.com
| Parameter | Description | Importance in Quantitative Assays |
| Analyte | trans-3'-Hydroxy Norcotinine | A minor metabolite of nicotine. |
| Internal Standard | This compound | Chemically identical to the analyte but with a different mass due to deuterium labeling. |
| Technique | LC-MS/MS | Separates compounds and detects them based on their mass-to-charge ratio, allowing for simultaneous quantification of the analyte and internal standard. |
| Outcome | Accurate Quantification | The ratio of the analyte signal to the internal standard signal allows for precise measurement, correcting for sample loss or instrument variability. |
Use as a Biomonitoring Tool in Controlled Research Environments (e.g., Exposure Model Systems)
In controlled research settings, such as in vitro exposure models using human liver microsomes or cell lines, this compound serves as a critical biomonitoring tool. These systems are designed to simulate and study the metabolic fate of nicotine under specific conditions, for example, to investigate the activity of key metabolizing enzymes like cytochrome P450 2A6 (CYP2A6). The addition of this compound as an internal standard enables the precise measurement of norcotinine formation, providing a clear picture of metabolic activity.
This application is vital for assessing exposure and understanding the metabolic pathways of nicotine. For example, methods have been developed to quantify nicotine and its metabolites in various biological fluids to assess tobacco smoke exposure. nih.govnih.gov In controlled studies, researchers can expose liver cells to nicotine and then use this compound to accurately quantify the resulting metabolites. This allows for a detailed investigation of how genetic variations in metabolic enzymes or the presence of other substances might alter nicotine metabolism. Such controlled studies provide foundational data that helps interpret biomonitoring results from human population studies, linking environmental exposures to metabolic profiles. mdpi.com
Elucidation of Metabolic Phenotypes in Experimental Models (e.g., Nicotine Metabolite Ratios in Animal Studies)
Animal models are indispensable for investigating the genetic and pharmacological factors that influence nicotine metabolism and dependence. In these experimental models, this compound is instrumental in elucidating metabolic phenotypes. This is often achieved by determining the nicotine metabolite ratio (NMR), typically the ratio of trans-3'-hydroxycotinine (3HC) to cotinine (B1669453), which serves as a reliable biomarker for the activity of the CYP2A6 enzyme—the primary enzyme responsible for nicotine metabolism. nih.govbevital.no
To accurately calculate the NMR and other metabolite ratios in animal studies, robust analytical methods are required. A recent pharmacokinetic study in Sprague-Dawley rats illustrates this application. nih.gov In this study, rats were administered nicotine through various routes, and the concentrations of nicotine, cotinine, and 3HC were measured in plasma, various tissues, and urine over time. The accurate quantification needed for such a detailed pharmacokinetic analysis relies on the use of stable isotope-labeled internal standards, including those for norcotinine and other metabolites, to ensure the reliability of the data. By precisely measuring these metabolite concentrations, researchers can characterize the animals as slow, normal, or fast metabolizers of nicotine. This phenotyping is crucial for preclinical studies that explore the relationship between the rate of nicotine metabolism, nicotine consumption behaviors, and the efficacy of potential smoking cessation therapies. bevital.nonih.gov
| Research Area | Experimental Model | Role of Deuterated Standard | Key Finding |
| Pharmacokinetics | Sprague-Dawley Rats | Enables accurate quantification of nicotine and its metabolites (cotinine, 3HC) in plasma, tissue, and urine. nih.gov | Characterized dose- and route-dependent distribution and elimination of nicotine and its metabolites. nih.gov |
| Metabolic Phenotyping | General Animal Models | Crucial for the precise calculation of the Nicotine Metabolite Ratio (3HC/cotinine) to determine CYP2A6 activity. nih.govbevital.no | Allows for segregation of animals into slow, normal, or fast metabolizer groups to study links between metabolism rate and nicotine dependence. bevital.no |
Applications in Drug Discovery and Development Research (e.g., as a Reference for Enzyme Inhibition Studies)
In the field of drug discovery, particularly for smoking cessation therapies, this compound is a valuable research tool. A major strategy in developing new smoking cessation aids is the inhibition of the CYP2A6 enzyme. mdpi.com By slowing down nicotine metabolism, CYP2A6 inhibitors can maintain higher levels of nicotine in the body for longer, which may reduce cravings and the number of cigarettes smoked. mdpi.com
To identify and characterize potential CYP2A6 inhibitors, researchers conduct in vitro enzyme inhibition assays, often using human liver microsomes which are rich in CYP2A6. In these experiments, nicotine is incubated with the microsomes in the presence and absence of a potential drug candidate. The rate of nicotine metabolism is then measured by quantifying the formation of its metabolites, such as cotinine and norcotinine. This compound is used as an internal standard in the LC-MS/MS analysis to ensure that the quantification of the formed metabolites is accurate. A significant decrease in metabolite formation in the presence of the test compound indicates that it is an effective inhibitor of CYP2A6. This information is critical for the preclinical development of new medications for nicotine dependence. nih.govnih.gov
Future Research Directions and Methodological Advancements
Exploration of Novel Synthetic Routes for Improved Yields and Purity
The synthesis of isotopically labeled standards such as 3-trans-Hydroxy Norcotinine-d4 is often a complex and costly process. Future research is anticipated to focus on developing novel, more efficient synthetic pathways. Current methods for related non-deuterated compounds, such as the two-step preparation of trans-3'-hydroxycotinine from cotinine (B1669453), provide a foundation for these explorations psu.edu. Similarly, enantioselective syntheses developed for other nicotine (B1678760) metabolites like nornicotine (B190312) could be adapted to produce optically pure deuterated standards nih.gov.
Key objectives for future synthetic strategies will include:
Enhancing Isotopic Purity: Ensuring the deuterium (B1214612) labels are incorporated with high efficiency and are stable, preventing isotopic exchange.
Improving Stereoselectivity: For chiral centers, developing syntheses that yield the desired stereoisomer with high enantiomeric excess.
Cost-Effectiveness: Exploring less expensive starting materials and reagents to make the standard more accessible for widespread research.
Innovations in other fields, such as the use of H2O-based media supplemented with deuterated precursors for producing deuterated proteins, could inspire new cost-saving approaches in small molecule synthesis nih.gov. The goal is to create more robust and economical synthetic methods that deliver this compound with the high purity required for its role as an internal standard.
Development of Ultra-Sensitive and High-Throughput Analytical Platforms
The quantification of nicotine metabolites, particularly in studies involving low-level exposure like secondhand smoke, demands highly sensitive analytical methods. nih.govnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering excellent specificity and low limits of quantitation, often in the sub-nanogram per milliliter range. nih.govnih.gov The use of deuterated internal standards like this compound is critical in these methods to correct for matrix effects and variations during sample preparation and analysis. mdpi.com
Future advancements are expected to build upon this platform, focusing on:
Increased Sensitivity: Pushing the limits of detection even lower to accurately measure metabolite levels in challenging matrices or from minimal exposure scenarios.
Higher Throughput: Developing fully automated systems that integrate sample preparation, such as online Solid-Phase Extraction (SPE), directly with LC-MS/MS analysis to process large numbers of samples efficiently. dshs-koeln.denih.gov
Miniaturization and Novel Sampling: Expanding the use of techniques like Dried Blood Spot (DBS) analysis, which requires only a small volume of blood and simplifies sample collection, storage, and transport. dshs-koeln.denih.gov
High-Resolution Mass Spectrometry (HRMS): Employing instruments like Orbitrap-MS for enhanced mass accuracy and the ability to conduct non-targeted screening alongside precise quantification. mdpi.com
These developments will enable larger-scale epidemiological studies and more detailed pharmacokinetic analyses, supported by the robust quantification that this compound provides.
| Platform | Key Features | Common Application | Role of Deuterated Standard | Reference |
|---|---|---|---|---|
| LC-MS/MS | High sensitivity and specificity; widely used for quantification. | Quantification in plasma, urine, saliva, meconium. | Internal standard for accurate quantification. | nih.govnih.govnih.govsemanticscholar.org |
| GC-MS | Good for volatile compounds; requires derivatization for some metabolites. | Analysis in oral fluid and urine. | Internal standard to correct for extraction variability. | nih.govresearchgate.net |
| Automated Online SPE-LC-MS/MS | High-throughput; minimizes manual sample preparation. | Large-scale studies, sports drug testing. | Essential for precision in automated workflows. | dshs-koeln.de |
| LC-HRMS (e.g., Orbitrap) | High mass accuracy; allows for both targeted and non-targeted analysis. | Comprehensive metabolite profiling. | Confirms identity and ensures accurate quantification. | mdpi.com |
Integration with Advanced Omics Technologies (e.g., Integrated Metabolomics and Proteomics for Metabolic Network Analysis)
The study of nicotine metabolism is increasingly moving towards a systems biology approach, where data from multiple "omics" platforms are integrated. This compound is a key tool in the metabolomics arm of this research, enabling the precise measurement of one node in the complex network of nicotine biotransformation. nih.gov
Future research will focus on integrating quantitative metabolomics data with other omics layers:
Metabolomics: Using deuterated standards for a panel of nicotine metabolites allows for accurate determination of metabolic phenotypes, such as the nicotine metabolite ratio (NMR), which is a marker for CYP2A6 enzyme activity. nih.govnih.gov
Proteomics: By correlating the measured concentrations of metabolites like 3-trans-hydroxy norcotinine (B101708) with the expression levels of metabolic enzymes (e.g., Cytochrome P450s, UGTs) quantified via proteomics, researchers can build more sophisticated models of metabolic pathways.
Genomics: Linking metabolic data to genetic variations (e.g., SNPs in the CYP2A6 gene) can provide a deeper understanding of inter-individual differences in nicotine metabolism and smoking behavior. uconn.edu
This integrated approach will allow for the construction of comprehensive metabolic network models, revealing how genetic and environmental factors influence nicotine metabolism and helping to identify new biomarkers for tobacco-related diseases.
Computational Chemistry and Modeling Approaches for Predicting Metabolism and Interactions
While experimental analysis remains crucial, computational chemistry offers a powerful complementary tool for studying nicotine metabolites. Although specific modeling of this compound is not yet widely reported, future research is likely to employ these in silico methods to predict its behavior and interactions.
Potential applications include:
Metabolic Fate Prediction: Using software to predict the likely metabolic pathways of norcotinine and identify which enzymes are responsible for the formation of its hydroxylated metabolites.
Enzyme-Ligand Docking: Creating 3D models of how 3-trans-hydroxy norcotinine fits into the active site of metabolic enzymes like CYP2A6. This can help explain the stereoselectivity of metabolism and predict how other drugs might inhibit this process.
Quantum Chemistry Calculations: Employing methods like Density Functional Theory (DFT) to calculate the physicochemical properties of the metabolite, which can aid in the development of analytical methods and the interpretation of mass spectra.
Pharmacokinetic Modeling: Integrating computational predictions with experimental data to build physiologically based pharmacokinetic (PBPK) models that simulate the absorption, distribution, metabolism, and excretion of nicotine and its minor metabolites in the body.
These computational approaches can guide experimental design, reduce the need for extensive laboratory work, and provide mechanistic insights that are difficult to obtain through experiments alone.
Expanding Applications in In Vitro and Ex Vivo Mechanistic Investigations
The primary role of this compound as an internal standard is indispensable for quantifying its analyte in complex biological samples from human studies (in vivo). However, its application is equally critical in controlled laboratory settings designed to investigate specific biological mechanisms.
Future research will increasingly rely on this standard in:
In Vitro Models: These include experiments using human liver microsomes, hepatocytes, or recombinant enzymes to study the kinetics of nicotine metabolism in detail. The deuterated standard allows for precise measurement of the rate of 3-trans-hydroxy norcotinine formation, helping to identify the specific enzymes involved and their efficiency.
Ex Vivo Models: Systems such as isolated perfused organs (e.g., liver) can be used to study metabolism in a more physiologically relevant context than in vitro assays. Here, this compound would be essential for accurately tracking the formation and clearance of the metabolite within the organ system.
In these controlled environments, the deuterated standard enables researchers to conduct detailed mechanistic investigations, such as studying the inhibitory effects of other drugs on nicotine metabolism or elucidating the precise biochemical pathways involved in the biotransformation of minor tobacco alkaloids.
Q & A
Q. How can synthetic routes for this compound be optimized for isotopic purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
